![molecular formula C10H12Na2O5 B073753 Disodium cantharidin CAS No. 1465-77-6](/img/structure/B73753.png)
Disodium cantharidin
Overview
Description
Synthesis Analysis
Cantharidin is the active ingredient of Chinese medicine, which has been traditionally used in multiple cancers treatment, especially in hepatocellular carcinoma (HCC) . Norcantharidin (NCTD) is a demethylated derivative of cantharidin .Molecular Structure Analysis
The molecular formula of Disodium cantharidin is C10H14O5.2Na . It has a molecular weight of 260.1947 .Chemical Reactions Analysis
Cantharidin inhibits the proliferation of many tumor cells in vitro and in vivo . It affects autophagy, transcriptional regulation, the immune response, and fatty acid metabolism .Physical And Chemical Properties Analysis
Cantharidin is an odorless, colorless fatty substance of the terpenoid class . It is only slightly soluble in water .Scientific Research Applications
Anticancer Activities
Disodium cantharidin has been identified as a potential anticancer agent. It has been shown to effectively inhibit the proliferation of many tumor cells in vitro and in vivo, including hepatoma HepG2, SMMC-7721 and BEL-7402, gallbladder cancer GBC-SD cells, colon cancer CT26 and HT29 cells, breast cancer cells, leukemia K562 and HL-60 cells, melanoma A375 cells, and oral cancer KB cells .
Anti-Metastatic Effects
Cantharidin and its analogue Norcantharidin have been shown to inhibit metastasis-inducing genes S100A4 and MACC1. They have demonstrated anti-metastatic effects in different cancer entities such as colorectal cancer (CRC), breast cancer, and lung cancer .
Inhibition of Proliferation and Induction of Apoptosis
Disodium cantharidin has been shown to inhibit proliferation and induce apoptosis in cancer cells. This is a critical mechanism in controlling the growth and spread of cancer .
Clinical Applications in China
Disodium cantharidin, specifically its derivative Norcantharidin (NCTD), is currently used clinically as an optional anticancer drug in China. It has been used to treat hepatic cancer, gastric cancer, and leucopenia patients for many years .
Pharmacokinetic Characteristics
The physiological, chemical, and pharmacokinetic characteristics of Disodium cantharidin have been studied extensively. Understanding these characteristics is crucial for its clinical application .
Potential Therapeutic Agent for Human Malignant Tumors
Given its anticancer and anti-metastatic activities, Disodium cantharidin is considered a potential therapeutic agent for human malignant tumors .
Inhibition of S100A4 and MACC1 Gene Expression
Cantharidin and Norcantharidin have been shown to inhibit the gene expression of S100A4 and MACC1, which are known to promote malignant tumor growth and metastasis formation .
Treatment of Non-Small Cell Lung Cancer (NSCLC)
There is ongoing research into the use of Disodium cantharidin in combination with chemotherapy for the treatment of NSCLC .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
disodium;(1S,2R,3S,4R)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2/t5-,6+,9+,10-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFALSOLNDKMHAL-CSYCBQNYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H]2CC[C@@H]([C@]1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Na2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium cantharidin | |
CAS RN |
1465-77-6 | |
Record name | Disodium cantharidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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